2-Butylsulfanyl-N-(4-cyanooxan-4-yl)propanamide
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Overview
Description
2-Butylsulfanyl-N-(4-cyanooxan-4-yl)propanamide is a versatile chemical compound known for its diverse applications in scientific research. This compound features a unique structure that includes a butylsulfanyl group, a cyano group, and an oxan ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylsulfanyl-N-(4-cyanooxan-4-yl)propanamide typically involves the reaction of butylthiol with a suitable oxan derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The cyano group is introduced through a subsequent reaction with a cyanating agent like cyanogen bromide or sodium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Butylsulfanyl-N-(4-cyanooxan-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the butylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate, cyanogen bromide, sodium cyanide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butylsulfanyl-N-(4-cyanooxan-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Butylsulfanyl-N-(4-cyanooxan-4-yl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The butylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The oxan ring provides structural rigidity, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-Butylsulfanyl-N-(4-cyanophenyl)propanamide: Similar structure but with a phenyl ring instead of an oxan ring.
2-Butylsulfanyl-N-(4-cyanobutyl)propanamide: Similar structure but with a butyl chain instead of an oxan ring.
2-Butylsulfanyl-N-(4-cyanocyclohexyl)propanamide: Similar structure but with a cyclohexyl ring instead of an oxan ring.
Uniqueness
2-Butylsulfanyl-N-(4-cyanooxan-4-yl)propanamide stands out due to the presence of the oxan ring, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
2-butylsulfanyl-N-(4-cyanooxan-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-3-4-9-18-11(2)12(16)15-13(10-14)5-7-17-8-6-13/h11H,3-9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFPKEKCXJXAQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(C)C(=O)NC1(CCOCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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